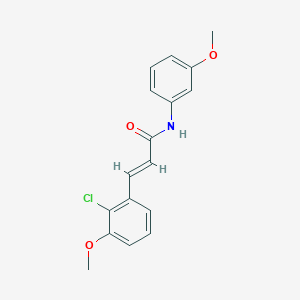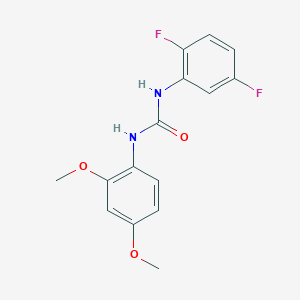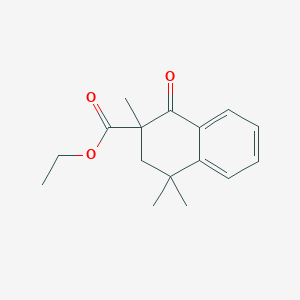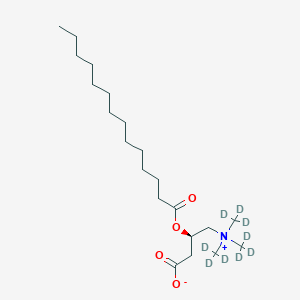
di-PDI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perylene diimide, commonly referred to as di-PDI, is a class of organic compounds known for their exceptional photophysical properties, high thermal stability, and strong electron-accepting capabilities. These compounds are widely used in various fields, including organic electronics, photovoltaics, and as dyes in industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Perylene diimides are typically synthesized through the reaction of perylene dianhydride with aliphatic amines. This reaction is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20 to 60°C, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of perylene diimides involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Perylene diimides undergo various chemical reactions, including:
Oxidation: Perylene diimides can be oxidized to form perylene tetracarboxylic dianhydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent in aqueous or biphasic water-acetonitrile mixtures.
Substitution: Nucleophilic substitution reactions typically involve reagents like n-butylamine and bromine.
Major Products
Oxidation: Perylene tetracarboxylic dianhydride.
Reduction: Perylene diimide radical anions and dianions.
Substitution: Various substituted perylene diimides with altered photophysical properties.
科学研究应用
Perylene diimides have a wide range of applications in scientific research:
Chemistry: Used as electron acceptors in organic solar cells, enhancing the efficiency of photovoltaic devices.
Biology: Employed in bioimaging and biosensing due to their strong fluorescence properties.
Medicine: Investigated for use in photodynamic therapy and as photosensitizers in cancer treatment.
作用机制
The mechanism by which perylene diimides exert their effects involves their strong electron-accepting capabilities. In organic solar cells, they facilitate charge separation and transport, enhancing the overall efficiency of the device. In photoredox catalysis, the reduced forms of perylene diimides act as powerful reducing agents, enabling various chemical transformations .
相似化合物的比较
Similar Compounds
Perylene tetracarboxylic diimides: Similar in structure but differ in the substitution pattern at the bay positions.
Perylenemonoimides: Asymmetric counterparts with different photophysical properties.
Uniqueness
Perylene diimides are unique due to their high thermal stability, strong electron-accepting capabilities, and versatile functionalization options. These properties make them superior to other similar compounds in applications requiring high stability and efficiency .
属性
分子式 |
C92H106N4O8 |
|---|---|
分子量 |
1395.8 g/mol |
IUPAC 名称 |
11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3 |
InChI 键 |
SROWQESEJZYBTR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)







![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)





